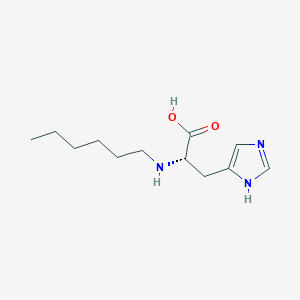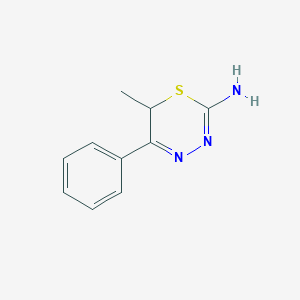
N-Hexyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-L-histidine is a derivative of the amino acid histidine, where a hexyl group is attached to the nitrogen atom of the imidazole ring. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications. Histidine itself is an essential amino acid involved in protein synthesis and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-L-histidine typically involves the alkylation of L-histidine with a hexyl halide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the histidine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the hexyl chain, depending on the reagents used.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Reduced imidazole or hexyl chain derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of surfactants and other functional materials
Wirkmechanismus
The mechanism of action of N-Hexyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The hexyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This can modulate enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-histidine: Another histidine derivative with a methyl group instead of a hexyl group.
N-Ethyl-L-histidine: Contains an ethyl group attached to the nitrogen atom of the imidazole ring.
N-Butyl-L-histidine: Features a butyl group in place of the hexyl group.
Uniqueness
N-Hexyl-L-histidine is unique due to its longer alkyl chain, which imparts greater hydrophobicity compared to shorter-chain derivatives. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein regions, making it particularly useful in applications requiring strong lipophilic interactions .
Eigenschaften
CAS-Nummer |
58813-21-1 |
|---|---|
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
(2S)-2-(hexylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-14-11(12(16)17)7-10-8-13-9-15-10/h8-9,11,14H,2-7H2,1H3,(H,13,15)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
IFYIDELBSLTUDX-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
CCCCCCNC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)




![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)

arsanium bromide](/img/structure/B14625911.png)
